4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Overview
Description
This compound, also known as CTS-1027, has a molecular formula of C19H20ClNO6S and a molecular weight of 425.9 g/mol . It has been used in trials studying the treatment of Hepatitis C and Chronic Hepatitis C Virus Infection .
Molecular Structure Analysis
The IUPAC name of this compound is 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide . The InChI and SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis
This compound has a molecular weight of 425.9 g/mol . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Metabolism and Excretion in Matrix Metalloproteinase Inhibition
A study by Dalvie et al. (2008) investigated the metabolism, distribution, and excretion of CP-544439, a selective inhibitor of matrix metalloproteinase-13, which shares a similar chemical backbone with the compound of interest. This research, conducted in rats and dogs, highlighted the compound's extensive metabolism and the primary excretion route through feces, with implications for drug development and therapeutic application in treating conditions like arthritis due to its distribution in tissues including the periodontal ligament (Dalvie et al., 2008).
Chemical Synthesis and Functionalization
Yıldırım and Kandemirli (2006) presented experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with various aminophenols. This study exemplifies the methodologies for producing derivatives through chemical synthesis, which could be applicable for modifying the chemical structure of the compound to enhance its bioactivity or solubility (Yıldırım & Kandemirli, 2006).
Synthesis of Complex Heterocycles
Bol’but et al. (2014) explored the synthesis of complex heterocyclic compounds starting from pyrazole-carboxamides, a process that could be relevant for generating bioactive derivatives of the initial compound for pharmacological testing. Their work demonstrates the potential for creating novel structures with therapeutic properties (Bol’but et al., 2014).
Polyamide Synthesis for Material Science Applications
Hsiao et al. (2000) detailed the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. This study not only contributes to the field of materials science but also suggests the versatility of related compounds in forming polymers with high thermal stability and solubility, useful for creating advanced materials (Hsiao, Yang, & Chen, 2000).
properties
IUPAC Name |
4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNVSQTEGHUKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172907 | |
Record name | CTS-1027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide | |
CAS RN |
193022-04-7 | |
Record name | CTS-1027 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CTS-1027 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08490 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CTS-1027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CTS-1027 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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